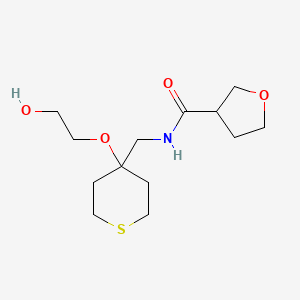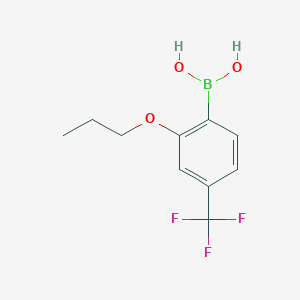
2-Propoxy-4-(trifluoromethyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Trifluoromethylphenylboronic Acid” is a reagent used in the preparation of potent inhibitors of human uric acid transporter 1 (hURAT1) . It’s also used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
Synthesis Analysis
The synthesis of similar compounds involves Suzuki-coupling reactions . The 2-formyl compound displays an unusual structure in the crystalline state, with a significant twist of the boronic group .
Molecular Structure Analysis
The molecular and crystal structures of similar compounds were determined by the single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state .
Chemical Reactions Analysis
These compounds can be used in Suzuki-Miyaura cross-coupling reactions . They are also involved in the synthesis of biologically active molecules including lactate dehydrogenase inhibitors for use against cancer cell proliferation .
Physical And Chemical Properties Analysis
The introduction of the -OCF 3 group influences the acidity, depending on the position of a substituent, with the ortho isomer being the least acidic . The acidity of boronic trifluoromethyl derivatives is generally higher than that of analogous fluorine substituted molecules .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Synthetic Chemistry
2-Propoxy-4-(trifluoromethyl)phenylboronic acid derivatives have been used as catalysts in dehydrative condensation reactions between carboxylic acids and amines, facilitating the synthesis of α-dipeptides. The ortho-substituent of boronic acid plays a crucial role in accelerating amidation by preventing the coordination of amines to the boron atom of the active species (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).
Antimicrobial Activity
Research on (trifluoromethoxy)phenylboronic acids, closely related to 2-Propoxy-4-(trifluoromethyl)phenylboronic acid, has shown that these compounds possess significant antibacterial potency against Escherichia coli and Bacillus cereus. This activity is influenced by the physicochemical and structural properties of the boronic acids, as well as their ability to interact with bacterial enzymes (Agnieszka Adamczyk-Woźniak et al., 2021).
Bioconjugation and DNA Modification
The versatility of phenylboronic acids extends to bioconjugation techniques, where they have been employed for the postsynthetic and sequence-specific ligation of phenylboronic acid to oligonucleotides. This modification facilitates the orthogonal and postsynthetic incorporation of both phenylboronic acid moieties and different dyes, enabling applications such as saccharide detection based on fluorescent DNA aptamers (J. Steinmeyer & H. Wagenknecht, 2018).
Advanced Bio-applications
Phenylboronic acid-decorated polymeric nanomaterials have found applications in drug delivery systems and biosensors. The unique chemistry of phenylboronic acid, forming reversible complexes with polyols, has been exploited for diagnostic and therapeutic applications, highlighting the potential of these compounds in advanced bio-applications (Tianyu Lan & Qianqian Guo, 2019).
Synthesis and Reactivity in Organic Chemistry
Phenylboronic acids, including derivatives of 2-Propoxy-4-(trifluoromethyl)phenylboronic acid, have been crucial in the development of novel synthetic methodologies, such as the palladium-catalyzed cross-coupling reactions to produce trifluoromethyl ketones. These reactions demonstrate the compounds' utility in creating complex organic molecules under mild conditions (Ryuki Kakino, I. Shimizu, & A. Yamamoto, 2001).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The relevance of extending the studies with boronic acids in Medicinal Chemistry is reinforced, in order to obtain new promising drugs shortly . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .
Eigenschaften
IUPAC Name |
[2-propoxy-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-2-5-17-9-6-7(10(12,13)14)3-4-8(9)11(15)16/h3-4,6,15-16H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXCBKBGKWIMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)OCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxy-4-(trifluoromethyl)phenylboronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methylthieno[2,3-d]triazole-5-carboxylic acid](/img/structure/B2605757.png)
![N,5-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2605758.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2605759.png)
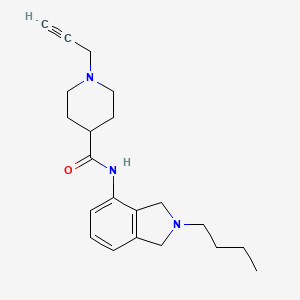
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide](/img/structure/B2605762.png)
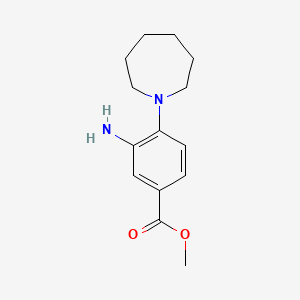
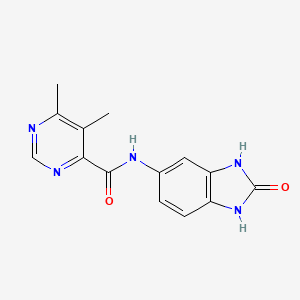
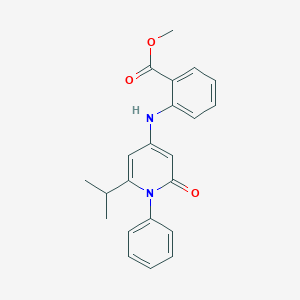

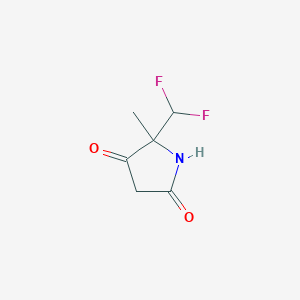
![N-allyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2605770.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide](/img/structure/B2605771.png)
